PD 113270

Description

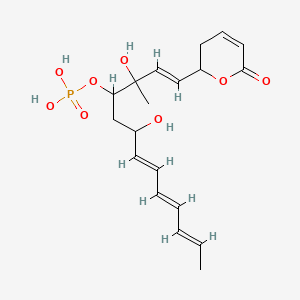

Structure

3D Structure

Properties

CAS No. |

87860-37-5 |

|---|---|

Molecular Formula |

C19H27O8P |

Molecular Weight |

414.4 g/mol |

IUPAC Name |

[(1E,7E,9E,11E)-3,6-dihydroxy-3-methyl-1-(6-oxo-2,3-dihydropyran-2-yl)trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate |

InChI |

InChI=1S/C19H27O8P/c1-3-4-5-6-7-9-15(20)14-17(27-28(23,24)25)19(2,22)13-12-16-10-8-11-18(21)26-16/h3-9,11-13,15-17,20,22H,10,14H2,1-2H3,(H2,23,24,25)/b4-3+,6-5+,9-7+,13-12+ |

InChI Key |

MQLGXVOINDPKQT-BVOZHDEJSA-N |

Isomeric SMILES |

C/C=C/C=C/C=C/C(CC(C(C)(/C=C/C1CC=CC(=O)O1)O)OP(=O)(O)O)O |

Canonical SMILES |

CC=CC=CC=CC(CC(C(C)(C=CC1CC=CC(=O)O1)O)OP(=O)(O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Antibiotic CL 1565B; CL 1565-B; CL-1565-B; CL1565-B; PD-113,270; PD 113270 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Protein Phosphatase 2A (PP2A) and its Inhibition

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "PD 113270" as a Protein Phosphatase 2A (PP2A) inhibitor did not yield any specific information. It is possible that this is an internal designation, a novel compound not yet in the public domain, or a misnomer. This guide will therefore provide a comprehensive overview of the well-characterized PP2A enzyme and prominent inhibitors, serving as a foundational resource for research and development in this area.

Introduction to Protein Phosphatase 2A (PP2A)

Protein Phosphatase 2A (PP2A) is a major family of serine/threonine phosphatases that play a crucial role in regulating a vast array of cellular processes.[1][2][3] As a key regulator of signaling networks, PP2A counteracts the activity of protein kinases, maintaining cellular homeostasis.[3][4] Its dysregulation is implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[2][3][5][6]

1.1. Structure of the PP2A Holoenzyme

PP2A typically exists as a heterotrimeric holoenzyme composed of three subunits:

-

Scaffolding (A) Subunit: This subunit provides the structural backbone for the complex.

-

Catalytic (C) Subunit: This subunit is responsible for the phosphatase activity.

-

Regulatory (B) Subunit: This subunit is highly diverse and confers substrate specificity and subcellular localization to the holoenzyme.[1][5]

The combinatorial assembly of these subunits from different isoforms results in a wide variety of PP2A complexes, each with distinct functions.[6]

1.2. Role in Cellular Signaling

PP2A is recognized as a tumor suppressor, acting as a negative regulator in key oncogenic signaling pathways.[7][8] These pathways include:

Inactivation of PP2A, often through the overexpression of endogenous inhibitors like SET and CIP2A, is a critical step in malignant transformation.[7][8][9]

Pharmacological Inhibition of PP2A

While PP2A is generally a tumor suppressor, paradoxically, its inhibition can enhance the efficacy of cancer treatments like chemotherapy and radiation.[8][11] This has led to the development and study of various small molecule inhibitors of PP2A.

2.1. Key PP2A Inhibitors

Several compounds are well-characterized as potent PP2A inhibitors:

-

Okadaic Acid: A marine toxin that is a highly potent and selective inhibitor of PP2A over other phosphatases like PP1 at low nanomolar concentrations.[5][12][13] It binds to the catalytic subunit, blocking its activity.[5]

-

Cantharidin: A natural toxin that also targets the catalytic subunit of PP2A.[5]

-

LB-100: A synthetic, water-soluble small molecule inhibitor of PP2A that has been investigated in preclinical and clinical studies for its potential to sensitize cancer cells to chemotherapy and radiation.[5][10][11][14][15][16]

2.2. Quantitative Data on PP2A Inhibitors

The following tables summarize key quantitative data for the well-studied PP2A inhibitors, Okadaic Acid and LB-100.

| Inhibitor | Target | IC50 | Cell Line / Conditions | Reference |

| Okadaic Acid | PP2A | 0.1 nM | In vitro | [12] |

| PP2A | 0.2 nM | In vitro | [13] | |

| PP1 | 15-20 nM | In vitro | [12] | |

| PP1 | 19 nM | In vitro | [13] | |

| LB-100 | PP2A | 0.85 µM | BxPc-3 cells | [14][17] |

| PP2A | 3.87 µM | Panc-1 cells | [14][17] | |

| Cell Growth | 2.3 µM | BxPc-3 cells | [14] | |

| Cell Growth | 1.7 µM | Panc-1 cells | [14] | |

| Cell Growth | 4.36 µM | Fibrosarcoma cells | [11] | |

| Cell Viability | >10 µM | IOMM-LEE, GAR, CH-157 meningioma cells | [15] |

| Inhibitor | Parameter | Value | Enzyme/Conditions | Reference |

| Okadaic Acid | Association Rate Constant (k_on) | ~10^7 M⁻¹s⁻¹ | PP2A | [18][19] |

| Dissociation Rate Constant (k_off) | 10⁻⁴ - 10⁻³ s⁻¹ | PP2A | [18] | |

| Dissociation Constant (K_d) | 30-40 pM | PP2A | [18] | |

| Dissociation Constant (K_i) | 30 nM (median) | PP2A | [20] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of PP2A and its inhibitors.

3.1. PP2A Phosphatase Activity Assay

This assay measures the enzymatic activity of PP2A, which can be used to determine the inhibitory potential of compounds.

3.1.1. Principle Immunoprecipitated PP2A is incubated with a synthetic phosphopeptide substrate. The amount of free phosphate released is then quantified, typically using a malachite green-based colorimetric detection method or a fluorescence-based assay.[21][22][23][24]

3.1.2. Materials

-

Cells or tissue lysates

-

Anti-PP2A antibody (catalytic subunit)[21]

-

Phosphatase assay buffer (e.g., 20 mM imidazole-HCl, 2 mM EDTA, 2 mM EGTA, pH 7.0)[21]

-

Synthetic phosphopeptide substrate (e.g., K-R-pT-I-R-R)[21][24]

-

Malachite green phosphate detection solution[21][23] or a fluorogenic substrate like 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP)[26][27]

-

Microplate reader

3.1.3. Procedure

-

Cell Lysis: Wash cells with ice-cold TBS and lyse in phosphatase assay buffer on ice.[21]

-

Immunoprecipitation:

-

Phosphatase Reaction:

-

Detection:

-

Data Analysis: Generate a standard curve using a phosphate standard to determine the amount of phosphate released and calculate PP2A activity.[22]

3.2. Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

Co-IP is used to identify proteins that interact with PP2A in their native cellular environment.[28][29]

3.2.1. Principle An antibody against a specific PP2A subunit is used to pull down the entire PP2A complex from a cell lysate. Interacting proteins are co-precipitated and can be identified by Western blotting or mass spectrometry.[28][29][30]

3.2.2. Materials

-

Cell lysates

-

Antibody specific to the PP2A subunit of interest (the "bait" protein)

-

Protein A/G magnetic beads or agarose

-

Lysis buffer (e.g., RIPA buffer)[30]

-

Wash buffer

-

Elution buffer

-

SDS-PAGE gels and Western blotting reagents or access to mass spectrometry services

3.2.3. Procedure

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clearing: Incubate the lysate with beads alone to reduce non-specific binding.[30]

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with the primary antibody for 1-2 hours or overnight at 4°C.[22]

-

Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

-

Washing: Pellet the beads and wash multiple times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).

-

Analysis:

-

Western Blot: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the suspected interacting protein.

-

Mass Spectrometry: Digest the eluted proteins and analyze by mass spectrometry for a global identification of interaction partners.[30]

-

Visualizations

4.1. Signaling Pathways

The following diagrams illustrate the central role of PP2A in regulating key cancer-related signaling pathways.

References

- 1. Therapeutic Targeting of PP2A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | PP2A and Its Inhibitors in Helper T-Cell Differentiation and Autoimmunity [frontiersin.org]

- 3. Targeting PP2A in cancer: Combination therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What are PP2A inhibitors and how do they work? [synapse.patsnap.com]

- 6. portlandpress.com [portlandpress.com]

- 7. The broken “Off” switch in cancer signaling: PP2A as a regulator of tumorigenesis, drug resistance, and immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Paradoxical action of PP2A inhibition and its potential for therapeutic sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Review of PP2A Tumor Biology and Antitumor Effects of PP2A Inhibitor LB100 in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Okadaic Acid | Cell Signaling Technology [cellsignal.com]

- 13. okadaicacid.com [okadaicacid.com]

- 14. selleckchem.com [selleckchem.com]

- 15. LB-100, a novel Protein Phosphatase 2A (PP2A) Inhibitor, Sensitizes Malignant Meningioma Cells to the Therapeutic Effects of Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PP2A inhibition with LB100 enhances cisplatin cytotoxicity and overcomes cisplatin resistance in medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Estimation of the rate constants associated with the inhibitory effect of okadaic acid on type 2A protein phosphatase by time-course analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. portlandpress.com [portlandpress.com]

- 20. Inhibitory effect of okadaic acid derivatives on protein phosphatases. A study on structure-affinity relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 21. PP2A phosphatase activity assay [bio-protocol.org]

- 22. PP2A Activity Assay [bio-protocol.org]

- 23. resources.rndsystems.com [resources.rndsystems.com]

- 24. merckmillipore.com [merckmillipore.com]

- 25. Study of Protein Phosphatase 2A (PP2A) Activity in LPS-Induced Tolerance Using Fluorescence-Based and Immunoprecipitation-Aided Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. What techniques are used to study protein-protein interactions? [synapse.patsnap.com]

- 29. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]

- 30. Quantitative proteomics reveals novel protein interaction partners of PP2A catalytic subunit in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Antitumor Properties of Fostriecin and its Analogs, Including PD 113270

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct, in-depth research and quantitative data specifically for the compound PD 113270 are exceptionally limited in publicly available scientific literature. The vast majority of research in this area has concentrated on its closely related analog, fostriecin (also known as CI-920) . This document will, therefore, focus on the well-characterized antitumor properties of fostriecin as a proxy to understand the potential mechanism and properties of this compound, a member of the same chemical family.

Introduction

This compound is a novel antitumor compound isolated from the fermentation broth of Streptomyces pulveraceus subsp. fostreus. It belongs to a class of phosphate-containing polyene lactone antibiotics that includes the extensively studied agent, fostriecin (CI-920). Initial studies in the early 1980s demonstrated that these compounds possess antitumor activity, particularly against murine leukemia cell lines.[1][2] However, subsequent research and development efforts have almost exclusively focused on fostriecin, leaving a significant knowledge gap regarding the specific properties of this compound.

This guide provides a comprehensive overview of the antitumor properties of this class of compounds, with a detailed focus on fostriecin. The information presented herein on fostriecin's mechanism of action, its effects on signaling pathways, and its preclinical data is intended to provide a foundational understanding for researchers interested in this compound and related molecules.

Mechanism of Action: Inhibition of Protein Phosphatases

While initially investigated for other potential mechanisms, the primary antitumor effect of fostriecin was later elucidated to be its potent and selective inhibition of serine/threonine protein phosphatases, specifically Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4) .[3][4][5]

Fostriecin has been shown to covalently bind to the catalytic subunit of PP2A at the cysteine-269 residue.[6] This irreversible binding inhibits the phosphatase activity, leading to a cascade of downstream effects. The inhibition of PP2A, a crucial regulator of numerous cellular processes, disrupts the normal cell cycle, forcing cells into premature mitosis, which ultimately triggers apoptosis (programmed cell death).[5]

The high selectivity of fostriecin for PP2A and PP4 over other phosphatases like PP1 and PP5 contributes to its potent antitumor activity.[3]

Caption: Fostriecin inhibits PP2A, leading to cell cycle dysregulation and apoptosis.

Quantitative Data

Table 1: In Vitro Activity of Fostriecin (CI-920)

| Cell Line / Assay | Measurement | Value | Reference |

| Protein Phosphatase 2A (PP2A) | IC50 | 1.5 nM | [4] |

| Protein Phosphatase 4 (PP4) | IC50 | 3.0 nM | [4] |

| Protein Phosphatase 1 (PP1) | IC50 | 45 µM | [4] |

| Human Tumor Cloning Assay (various) | Response Rate (10.0 mcg/ml) | 27% (14/51) | [7] |

| Human Tumor Cloning Assay (various) | Response Rate (1.0 mcg/ml, 1-hr) | 35% (15/43) | [7] |

Table 2: In Vivo Activity of Fostriecin (CI-920) in Murine Models

| Tumor Model | Dosing Regimen | Outcome | Reference |

| L1210 Leukemia | 25 mg/kg, i.p., daily for 5 days | ~10% cure rate, >150% increase in life span for non-cured | [1] |

| M5076 Sarcoma | Not specified | Inactive | [1] |

| B16 Melanoma | Not specified | Inactive | [1] |

| Ridgway Osteogenic Sarcoma | Not specified | Inactive | [1] |

Experimental Protocols

Detailed experimental protocols for this compound are not published. However, based on the research on fostriecin, the following methodologies are representative of the studies conducted on this class of compounds.

This assay was utilized to assess the cytotoxic activity of fostriecin against a variety of human tumor cells.

-

Tumor Cell Preparation: Fresh human tumor specimens were collected and mechanically dissociated into a single-cell suspension.

-

Drug Exposure: Tumor cells were continuously exposed to fostriecin at a concentration of 10.0 mcg/ml or for 1 hour at 1.0 mcg/ml.

-

Cell Culture: Cells were plated in a soft agar system to promote the growth of tumor colony-forming units (TCFUs).

-

Colony Counting: After a suitable incubation period, TCFUs were counted.

-

Data Analysis: A response was defined as a greater than 50% decrease in TCFUs in drug-treated plates compared to control plates.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. The biochemical pharmacology of CI-920, a structurally novel antibiotic with antileukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of Fostriecin Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Concise Synthesis of Fostriecin and Analogs through Late-Stage Chemoenzymatic Installation of Their Key Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antitumor antibiotic fostriecin covalently binds to cysteine-269 residue of protein phosphatase 2A catalytic subunit in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro activity of the novel antitumor antibiotic fostriecin (CI-920) in a human tumor cloning assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Antifungal Activity of PD 113270: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 113270 is a novel fermentation product, structurally identified as a polyene lactone phosphate, that has demonstrated notable antifungal properties. This document provides a comprehensive overview of the existing research on the antifungal activity of this compound, with a focus on its inhibitory effects against various yeast species. It details the available quantitative data on its minimum inhibitory concentrations (MICs), outlines the experimental methodologies employed in its evaluation, and explores its proposed mechanism of action. This guide is intended to serve as a technical resource for researchers and professionals in the fields of mycology and drug development who are interested in the potential of this compound as an antifungal agent.

Introduction

The emergence of drug-resistant fungal pathogens necessitates the discovery and development of novel antifungal agents. This compound, a structurally related analog of the antitumor agent fostriecin (CI-920), has been identified as a promising candidate with significant in vitro activity against a range of yeasts.[1] As a member of the polyene macrolide family, its mechanism of action is presumed to involve interaction with the fungal cell membrane. This guide synthesizes the available data to provide a detailed understanding of its antifungal profile.

Quantitative Antifungal Activity

The antifungal efficacy of this compound has been primarily evaluated using the agar diffusion method, with Minimum Inhibitory Concentrations (MICs) determined against a panel of yeast species. The reported MIC values for this compound range from 3 to 300 micrograms per milliliter (µg/ml).[1]

A summary of the antifungal activity of this compound against various yeast genera is presented below. It is important to note that sensitivity to this compound can be species-dependent. For instance, while many Candida species were found to be insensitive, a significant number of Saccharomyces species were inhibited by the compound.[1]

Table 1: Antifungal Spectrum of this compound

| Fungal Genus | Number of Species Tested | Number of Species Sensitive | MIC Range (µg/ml) |

| Saccharomyces | 14 | 11 | 3 - 300 |

| Candida | 12 | 2 | 3 - 300 |

| Total Yeast Species | 46 (from 11 genera) | 29 | 3 - 300 |

Data compiled from Mamber et al., 1986.[1]

Experimental Protocols

The primary method used to determine the antifungal activity of this compound is the agar diffusion method.[1] The following is a generalized protocol based on standard antifungal susceptibility testing procedures.

Agar Diffusion Method for Antifungal Susceptibility Testing

This method assesses the susceptibility of a fungal isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk or well containing the agent.

Materials:

-

Yeast isolates

-

Appropriate growth medium (e.g., Yeast Nitrogen Base agar with glucose)

-

Sterile petri dishes

-

This compound stock solution

-

Sterile paper disks or agar well cutting device

-

Incubator

Procedure:

-

Inoculum Preparation: A standardized suspension of the yeast cells is prepared in sterile saline or broth to a specific turbidity (e.g., 0.5 McFarland standard).

-

Plate Inoculation: The surface of the agar plate is uniformly inoculated with the yeast suspension using a sterile swab.

-

Application of Antifungal Agent:

-

Disk Diffusion: Sterile paper disks are impregnated with a known concentration of this compound and placed on the agar surface.

-

Agar Well Diffusion: Wells are cut into the agar, and a specific volume of the this compound solution is added to each well.

-

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 30-35°C) for a specified period (e.g., 24-48 hours).

-

Measurement and Interpretation: The diameter of the zone of complete growth inhibition around the disk or well is measured in millimeters. The MIC is determined by correlating the zone diameter to a standard curve or by testing a range of concentrations.

Experimental workflow for determining the antifungal activity of this compound.

Mechanism of Action

This compound is a polyene lactone phosphate. The antifungal mechanism of polyene antibiotics typically involves their binding to ergosterol, a primary sterol component of the fungal cell membrane. This binding disrupts the membrane integrity, leading to the formation of pores or channels. The resulting leakage of essential intracellular components, such as ions and small organic molecules, ultimately causes cell death.

A critical finding for this compound is that its dephosphorylation results in a complete loss of antimycotic effects.[1] This strongly suggests that the phosphate group is essential for its antifungal activity, possibly by facilitating its interaction with the fungal cell or its transport into the cell.

Proposed mechanism of action for this compound.

Conclusion

This compound demonstrates significant antifungal activity against a variety of yeast species. Its classification as a polyene lactone phosphate and the essential role of its phosphate group provide a foundation for understanding its mechanism of action. Further research is warranted to fully elucidate its antifungal spectrum, define its precise molecular target and mechanism, and evaluate its potential for therapeutic development. The detailed experimental protocols and quantitative data summarized in this guide offer a valuable starting point for such investigations.

References

An In-depth Technical Guide to PD 113270 and its Structural Analog Fostriecin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the protein phosphatase 2A (PP2A) inhibitor fostriecin and its structural analog, PD 113270. Fostriecin has been the subject of extensive research due to its potent and selective inhibition of PP2A, a critical regulator of numerous cellular processes, and its resulting antitumor activity. This document details the mechanism of action, summarizes key quantitative biological data, provides detailed experimental protocols for relevant assays, and visualizes the associated signaling pathways and experimental workflows. While extensive data is available for fostriecin, quantitative biological data for this compound is limited in the public domain. This guide serves as a valuable resource for researchers and drug development professionals working on PP2A inhibitors and related anticancer therapies.

Introduction

Reversible protein phosphorylation, governed by the balanced activities of protein kinases and phosphatases, is a fundamental mechanism controlling a vast array of cellular functions. Protein phosphatase 2A (PP2A) is a major family of serine/threonine phosphatases that plays a crucial role in regulating cell cycle progression, signal transduction, and apoptosis.[1][2][3] Dysregulation of PP2A activity is frequently implicated in the development and progression of cancer, making it an attractive target for therapeutic intervention.

Fostriecin (also known as CI-920) is a natural product isolated from Streptomyces pulveraceus that has emerged as a potent and highly selective inhibitor of PP2A.[4][5] Its structural analog, this compound, also exhibits antitumor and antimycotic properties.[6] This guide provides an in-depth technical examination of these two compounds, with a focus on their core mechanism of action and biological effects.

Mechanism of Action

The primary mechanism of action for both fostriecin and, presumably, its structural analog this compound, is the inhibition of protein phosphatase 2A. Fostriecin has been shown to be a potent inhibitor of PP2A and the related PP4, while exhibiting significantly weaker inhibition of PP1 and PP5.[7] This selectivity is a key feature that distinguishes it from other phosphatase inhibitors like okadaic acid.

Initially, fostriecin's cytotoxic effects were attributed to the inhibition of topoisomerase II.[8] However, subsequent studies revealed that its potency against PP2A is substantially greater, with IC50 values in the nanomolar range, suggesting that PP2A inhibition is the primary driver of its antitumor activity at physiologically relevant concentrations.[9] The inhibition of PP2A by fostriecin leads to the hyperphosphorylation of numerous downstream substrates, disrupting the normal regulation of cellular processes, most notably the cell cycle. This disruption ultimately triggers cell cycle arrest, primarily at the G2/M checkpoint, and can lead to apoptosis.[1][2]

Quantitative Data

The following tables summarize the available quantitative data for fostriecin. At present, specific IC50 values and other quantitative biological data for this compound are not widely available in peer-reviewed literature.

Table 1: Inhibitory Activity of Fostriecin against Protein Phosphatases

| Target | IC50 | Reference |

| Protein Phosphatase 2A (PP2A) | 1.4 nM - 3.2 nM | [4][7] |

| Protein Phosphatase 4 (PP4) | ~3 nM | [1] |

| Protein Phosphatase 1 (PP1) | 4 µM - 131 µM | [4][9] |

| Protein Phosphatase 5 (PP5) | ~60 µM | [7] |

| Topoisomerase II | 40 µM | [8][9] |

Table 2: Cytotoxicity of Fostriecin against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Reference |

| Jurkat | Human Leukemia | Not specified | [9] |

| U937 | Human Myeloid Leukemia | Not specified | [9] |

| L1210 | Murine Leukemia | Not specified | [8] |

| Various | Leukemia, Lung, Breast, Ovarian | Not specified | [3] |

Note: While several studies report broad cytotoxic activity of fostriecin, specific IC50 values across a wide panel of cell lines are not consistently reported in a centralized source.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and fostriecin.

Protein Phosphatase 2A (PP2A) Inhibition Assay

This protocol describes a non-radioactive colorimetric assay to measure PP2A activity.

Materials:

-

PP2A enzyme preparation (purified or cell lysate)

-

Serine/Threonine Phosphatase Assay Kit (e.g., Millipore, R&D Systems)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 0.1 mM EDTA, 5 mM DTT, 0.01% Brij 35)

-

Phosphopeptide substrate (e.g., K-R-pT-I-R-R)

-

Malachite Green Phosphate Detection Solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare cell lysates by homogenizing cells in a suitable lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the soluble proteins, including PP2A. Determine the protein concentration of the lysate.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

A defined amount of cell lysate or purified PP2A.

-

Varying concentrations of the inhibitor (fostriecin or this compound) or vehicle control.

-

-

Initiation of Reaction: Add the phosphopeptide substrate to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes), allowing the PP2A to dephosphorylate the substrate.

-

Termination and Color Development: Stop the reaction by adding the Malachite Green Phosphate Detection Solution. This solution will react with the free phosphate released by the phosphatase activity to produce a colored product.

-

Measurement: Measure the absorbance of each well at a wavelength of 620-650 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of PP2A inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound and/or fostriecin

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound or fostriecin. Include a vehicle-only control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cells treated with this compound or fostriecin

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the red channel.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to that of control cells.

Signaling Pathways and Experimental Workflows

The inhibition of PP2A by fostriecin and its analogs has profound effects on cellular signaling, particularly pathways that regulate cell cycle progression. The diagrams below, generated using Graphviz, illustrate these relationships.

Caption: Signaling pathway of PP2A inhibition by fostriecin/PD 113270.

Caption: Experimental workflow for cytotoxicity (MTT) assay.

Caption: Experimental workflow for cell cycle analysis.

Conclusion

Fostriecin is a well-characterized, potent, and selective inhibitor of protein phosphatase 2A with demonstrated antitumor activity. Its mechanism of action, centered on the disruption of cell cycle control through PP2A inhibition, provides a strong rationale for its continued investigation as a potential anticancer agent. Its structural analog, this compound, shares antitumor properties, though a detailed public record of its quantitative biological activity is lacking. This technical guide consolidates the key information on these compounds, offering a valuable resource for researchers in the field of cancer biology and drug discovery. Further investigation into the specific biological activities of this compound and direct comparative studies with fostriecin would be highly beneficial to the field.

References

- 1. PP2A inhibitors arrest G2/M transition through JNK/Sp1- dependent down-regulation of CDK1 and autophagy-dependent up-regulation of p21 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of protein phosphatases PP1, PP2A, PP4 and Cdc14 in the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PP2A as a master regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein phosphatase 2A has an essential role in the activation of gamma-irradiation-induced G2/M checkpoint response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of Fostriecin Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Protein phosphatase 2A has an essential role in the activation of γ-irradiation-induced G2/M checkpoint response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Early Discovery and Development of PD 113270: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 113270, also known as CL 1565-B, is a novel antitumor agent first identified from the fermentation broths of Streptomyces pulveraceus subsp. fostreus (ATCC 31906). It belongs to a class of structurally related polyene lactone phosphates, which also includes the well-studied analogue Fostriecin (CI-920) and PD 113271. These compounds have garnered significant interest due to their potent biological activities, including antitumor and antimycotic effects. This technical guide provides a comprehensive overview of the early discovery, biological evaluation, and proposed mechanism of action of this compound, with a focus on quantitative data and experimental methodologies.

Antitumor Activity

While specific in vitro cytotoxicity data for this compound is not extensively available in the public domain, studies on its close structural analogue, Fostriecin (CI-920), provide significant insights. Research indicates that the removal of the primary alcohol moiety to yield this compound has little to no effect on its cytotoxic activity when compared to Fostriecin[1]. Therefore, the in vitro antitumor activity of this compound is expected to be comparable to that of Fostriecin.

Table 1: In Vitro Antitumor Activity of Fostriecin (CI-920) (Proxy for this compound)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| L1210 | Murine Lymphoid Leukemia | ~0.46 | [1] |

Note: This data is for Fostriecin (CI-920), a close structural analogue of this compound. The cytotoxic activity of this compound is reported to be comparable.

Antimycotic Activity

This compound has demonstrated significant inhibitory effects against a range of yeast species. The antimycotic activity is dependent on the presence of the phosphate group; dephosphorylation results in a loss of activity[2].

Table 2: Antimycotic Activity of this compound (Minimum Inhibitory Concentration - MIC)

| Yeast Species | Number of Strains Tested | Number of Strains Sensitive | MIC Range (µg/mL) | Reference |

| Candida sp. | 12 | 2 | >300 | [2] |

| Saccharomyces sp. | 14 | 11 | 3 - 300 | [2] |

| Various Yeasts (11 genera) | 46 | 29 | 3 - 300 | [2] |

Proposed Mechanism of Action

The mechanism of action for this compound is inferred from studies on its analogue, Fostriecin. Fostriecin is a potent and highly selective inhibitor of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4), and a weak inhibitor of topoisomerase II. Given the structural similarity and comparable biological activity, it is highly probable that this compound shares this mechanism. Inhibition of PP2A, a key serine/threonine phosphatase, disrupts cellular signaling pathways that control cell cycle progression, leading to G2/M phase arrest and apoptosis in cancer cells.

Signaling Pathway Diagram

Caption: Proposed mechanism of action of this compound via inhibition of Protein Phosphatase 2A (PP2A).

Experimental Protocols

In Vitro Antitumor Activity Assay (General Protocol)

This protocol is a generalized representation based on standard methodologies for assessing the cytotoxicity of novel compounds against cancer cell lines.

-

Cell Culture: Murine L1210 lymphoid leukemia cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired test concentrations.

-

Cell Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density (e.g., 5 x 10^4 cells/well) and allowed to attach overnight.

-

Treatment: The cultured cells are treated with various concentrations of this compound. A vehicle control (solvent only) and a positive control (a known cytotoxic agent) are included.

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

-

Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for In Vitro Antitumor Assay

References

The Effect of PD 113270 on Saccharomyces cerevisiae: A Technical Guide

Disclaimer: Direct experimental data on the effects of PD 113270 on Saccharomyces cerevisiae is limited in publicly available scientific literature. This guide is based on the known antimycotic properties of this compound, the established mechanism of action of its close structural analogue, fostriecin (CI-920), and the well-characterized roles of its target's orthologues in yeast.

Introduction

This compound is a polyene lactone phosphate compound identified as a novel antitumor agent with demonstrated inhibitory effects against yeasts.[1] It is a structural analogue of fostriecin (CI-920), a potent inhibitor of serine/threonine protein phosphatases, specifically Protein Phosphatase 2A (PP2A) and the related PP4.[2][3] Fostriecin has been shown to be a highly selective and potent inhibitor of PP2A, with IC50 values in the low nanomolar range.[3][4] Given the high degree of conservation of these phosphatases across eukaryotes, it is hypothesized that the primary mechanism of action of this compound in Saccharomyces cerevisiae is the inhibition of PP2A and PP4 orthologues.

In S. cerevisiae, the primary PP2A catalytic subunits are encoded by the homologous genes PPH21 and PPH22.[3][5][6] These phosphatases are essential for viability and play critical roles in regulating cell cycle progression, morphogenesis, and the DNA damage response.[5][7][8][9] The catalytic subunit of the PP4 complex in yeast is Pph3.[1][10] The inhibition of these key cellular regulators by this compound is expected to result in significant pleiotropic effects, including growth inhibition, cell cycle arrest, and loss of viability.

This technical guide provides a framework for researchers, scientists, and drug development professionals to investigate the effects of this compound on S. cerevisiae. It includes hypothetical quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables present hypothetical data summarizing the expected quantitative effects of this compound on Saccharomyces cerevisiae, based on its presumed mechanism of action as a PP2A/PP4 inhibitor.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Saccharomyces cerevisiae

| Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Wild-Type (S288c) | 25 | 50 |

| pph21Δ | 12.5 | 25 |

| pph22Δ | 15 | 30 |

| pph3Δ | 40 | 80 |

Note: Deletion of one of the redundant PP2A catalytic subunits (pph21Δ or pph22Δ) may increase sensitivity to the inhibitor. The pph3Δ mutant might show slightly decreased sensitivity if this compound has a stronger affinity for the PP2A complex.

Table 2: Effect of this compound on the Viability of Saccharomyces cerevisiae

| This compound Conc. (µg/mL) | Exposure Time (hours) | Viable Cells (%) |

| 0 (Control) | 4 | 98.5 ± 1.2 |

| 25 (MIC₅₀) | 4 | 52.3 ± 4.5 |

| 50 (MIC₉₀) | 4 | 10.1 ± 2.1 |

| 100 | 4 | 1.8 ± 0.5 |

Table 3: Cell Cycle Analysis of Saccharomyces cerevisiae Treated with this compound

| This compound Conc. (µg/mL) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| 0 (Control) | 45.2 ± 3.1 | 15.5 ± 2.0 | 39.3 ± 2.8 |

| 25 (MIC₅₀) | 20.1 ± 2.5 | 10.3 ± 1.8 | 69.6 ± 4.2 |

| 50 (MIC₉₀) | 15.8 ± 1.9 | 8.7 ± 1.5 | 75.5 ± 3.9 |

Note: Inhibition of PP2A in yeast is known to cause a G2/M arrest.[8][11]

Experimental Protocols

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the broth microdilution method.[12][13]

Materials:

-

Saccharomyces cerevisiae strain of interest

-

Yeast extract-peptone-dextrose (YPD) broth

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 600 nm (OD₆₀₀)

Procedure:

-

Preparation of Inoculum:

-

Inoculate a single colony of S. cerevisiae into 5 mL of YPD broth and incubate overnight at 30°C with shaking.

-

Dilute the overnight culture in fresh YPD broth to an OD₆₀₀ of 0.1. This will be the working inoculum.

-

-

Preparation of Drug Dilutions:

-

In a 96-well plate, add 100 µL of YPD broth to all wells except the first column.

-

In the first column, add 200 µL of YPD containing this compound at twice the highest desired concentration.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating across the plate to the eleventh column. Discard the final 100 µL from the eleventh column. The twelfth column will serve as a drug-free control.

-

-

Inoculation:

-

Add 100 µL of the working inoculum to each well, resulting in a final volume of 200 µL and halving the drug concentrations to the desired final concentrations.

-

-

Incubation:

-

Seal the plate and incubate at 30°C for 24-48 hours.

-

-

Data Analysis:

-

Measure the OD₆₀₀ of each well using a plate reader.

-

The MIC is the lowest concentration of this compound that causes a significant reduction in growth (e.g., 50% or 90%) compared to the drug-free control.

-

Protocol for Cell Viability Assay using Propidium Iodide (PI) Staining

This protocol uses the fluorescent dye propidium iodide, which only enters cells with compromised membranes.[14][15][16]

Materials:

-

S. cerevisiae culture treated with this compound

-

Phosphate-buffered saline (PBS)

-

Propidium iodide (PI) stock solution (1 mg/mL in water)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest approximately 1x10⁷ cells from the treated and control cultures by centrifugation.

-

Wash the cells once with 1 mL of PBS and resuspend in 1 mL of PBS.

-

-

Staining:

-

Add PI to a final concentration of 2 µg/mL.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Analysis:

-

Microscopy: Place a small volume of the cell suspension on a microscope slide. Count the total number of cells using bright-field microscopy and the number of red fluorescent (dead) cells using a fluorescence microscope with appropriate filters.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The percentage of PI-positive cells represents the non-viable population.

-

Protocol for Cell Cycle Analysis by Flow Cytometry

This protocol details the preparation of yeast cells for DNA content analysis.[2][17][18][19]

Materials:

-

S. cerevisiae culture treated with this compound

-

Ice-cold 70% ethanol

-

50 mM sodium citrate buffer, pH 7.2

-

RNase A (10 mg/mL)

-

Proteinase K (20 mg/mL)

-

SYTOX Green or Propidium Iodide

-

Flow cytometer

Procedure:

-

Fixation:

-

Harvest approximately 1x10⁷ cells by centrifugation.

-

Resuspend the cell pellet in 1 mL of water.

-

While vortexing gently, add 2.3 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at 4°C for at least 1 hour (can be stored for several days).

-

-

Washing and Digestion:

-

Centrifuge the fixed cells and discard the ethanol.

-

Resuspend the pellet in 1 mL of 50 mM sodium citrate buffer.

-

Centrifuge again and resuspend in 0.5 mL of sodium citrate buffer containing 0.1 mg/mL RNase A.

-

Incubate at 37°C for 2 hours.

-

Add 10 µL of 20 mg/mL Proteinase K and incubate at 50°C for 1 hour.

-

-

Staining:

-

Add a DNA-binding dye such as SYTOX Green (to a final concentration of 2.5 µM) or PI (to a final concentration of 4 µg/mL).

-

Incubate overnight at 4°C in the dark.

-

-

Analysis:

-

Briefly sonicate the samples to break up cell clumps.

-

Analyze the DNA content by flow cytometry. The resulting histogram will show peaks corresponding to cells in the G1, S, and G2/M phases of the cell cycle.

-

Visualizations

Signaling Pathway: PP2A Regulation of the G2/M Transition in S. cerevisiae

Caption: A simplified diagram of PP2A's role in the G2/M cell cycle transition in S. cerevisiae.

Experimental Workflow

Caption: A general workflow for characterizing the effects of this compound on S. cerevisiae.

Conclusion

While direct studies on this compound's interaction with Saccharomyces cerevisiae are not extensively documented, its structural similarity to fostriecin provides a strong basis for predicting its mechanism of action. The inhibition of essential protein phosphatases PP2A and PP4 would account for its observed antimycotic properties. The experimental frameworks and hypothetical data presented in this guide offer a comprehensive starting point for the detailed characterization of this compound's effects on this model eukaryotic organism. Future research should focus on validating the inhibition of Pph21/22 and Pph3 by this compound and elucidating the downstream consequences on cellular signaling and integrity in S. cerevisiae.

References

- 1. The Saccharomyces cerevisiae orthologue of the human protein phosphatase 4 core regulatory subunit R2 confers resistance to the anticancer drug cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. embopress.org [embopress.org]

- 4. researchgate.net [researchgate.net]

- 5. Saccharomyces cerevisiae protein phosphatase 2A performs an essential cellular function and is encoded by two genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

- 7. Protein phosphatase 2A in Saccharomyces cerevisiae: effects on cell growth and bud morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. molbiolcell.org [molbiolcell.org]

- 9. Regulation of the Cell Cycle by Protein Phosphatase 2A in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PPH3 | SGD [yeastgenome.org]

- 11. Mutations in the Saccharomyces Cerevisiae Type 2a Protein Phosphatase Catalytic Subunit Reveal Roles in Cell Wall Integrity, Actin Cytoskeleton Organization and Mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]

- 13. publish.kne-publishing.com [publish.kne-publishing.com]

- 14. Yeast Assay Protocol | Technical Note 185 [denovix.com]

- 15. chemometec.com [chemometec.com]

- 16. Determine Yeast Concentration and Viability at Your Benchtop—Yeast Viability Measurements With the Tali® Image-Based Cytometer | Thermo Fisher Scientific - TR [thermofisher.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Analysis of the Budding Yeast Cell Cycle by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

Dephosphorylation and Bioactivity of PD 113270: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 113270 is a synthetic compound of significant interest in antitumor research. As a structural analog of the natural product fostriecin, its biological activity is primarily attributed to the targeted inhibition of specific serine/threonine protein phosphatases, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the dephosphorylation activity and broader bioactivity of this compound, with a focus on the well-studied mechanisms of its analog, fostriecin. The information presented herein is intended to equip researchers and drug development professionals with the necessary details to design and interpret experiments involving this class of compounds.

Core Mechanism: Inhibition of Protein Phosphatases

The primary mechanism of action for this compound, inferred from studies of its close analog fostriecin, is the potent and selective inhibition of Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4). Fostriecin has been shown to be a highly selective inhibitor of PP2A, with significantly less activity against other phosphatases such as PP1 and PP5. This inhibition is achieved through the covalent binding of the inhibitor to the catalytic subunit of the phosphatase. Specifically, fostriecin has been demonstrated to bind to the Cys269 residue of the PP2A catalytic subunit[1]. This covalent modification leads to the inactivation of the enzyme, preventing the dephosphorylation of its target substrates.

The disruption of PP2A and PP4 activity has profound effects on cellular function, most notably on the regulation of the cell cycle. Inhibition of these phosphatases leads to a G2/M phase arrest, preventing cancer cells from completing mitosis. This sustained mitotic arrest is associated with aberrant centrosome replication and the formation of abnormal mitotic spindles, ultimately triggering apoptosis.

Quantitative Data: Inhibitory Activity of Fostriecin (Analog of this compound)

The following table summarizes the inhibitory concentrations (IC50) of fostriecin against various protein phosphatases, highlighting its selectivity for PP2A and PP4.

| Phosphatase | IC50 (nM) | Selectivity vs. PP1 | Selectivity vs. PP5 | Reference |

| PP2A | 1.4 - 3.2 | >10,000-fold | >10,000-fold | [2][3] |

| PP4 | ~4 | High (exact fold not specified) | High (exact fold not specified) | [4] |

| PP1 | 4,000 - 131,000 | - | - | [3][5] |

| PP5 | ~60,000 | - | - | [2] |

Signaling Pathway of Fostriecin-Induced Mitotic Arrest

The inhibition of PP2A and PP4 by fostriecin (and by extension, this compound) disrupts the delicate balance of phosphorylation and dephosphorylation that governs mitotic entry and progression. This leads to the hyperphosphorylation of key cell cycle regulators, resulting in mitotic arrest and eventual apoptosis.

References

- 1. Antitumor antibiotic fostriecin covalently binds to cysteine-269 residue of protein phosphatase 2A catalytic subunit in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of Fostriecin Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fostriecin, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suppression of ser/thr phosphatase 4 (PP4C/PPP4C) mimics a novel post-mitotic action of fostriecin, producing mitotic slippage followed by tetraploid cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antitumor drug fostriecin inhibits the mitotic entry checkpoint and protein phosphatases 1 and 2A - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PD 113270 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 113270 is an antitumor agent and an analog of the natural product Fostriecin (also known as CI-920). Fostriecin and its analogs are potent and selective inhibitors of serine/threonine protein phosphatases, particularly Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4).[1] The inhibition of these key cellular phosphatases disrupts the mitotic entry checkpoint, leading to premature entry into mitosis and subsequent apoptotic cell death in cancer cells. These compounds have shown cytotoxic activity against a range of cancer cell lines, including leukemia, lung, breast, and ovarian cancers. Due to its mechanism of action, this compound is a valuable tool for cancer research and drug development.

This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, with a focus on cytotoxicity assays and the underlying signaling pathways.

Data Presentation

Table 1: Fostriecin (CI-920) Inhibitory Activity against Protein Phosphatases

| Target Enzyme | IC50 |

| Protein Phosphatase 2A (PP2A) | 3.2 nM[1] |

| Protein Phosphatase 1 (PP1) | 131 µM[1] |

Table 2: Fostriecin (CI-920) Cytotoxicity in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / Effective Concentration | Exposure Time |

| Various Histologic Types | Mixed | 10.0 µg/mL (continuous) | Continuous |

| Various Histologic Types | Mixed | 1.0 µg/mL (for 1-hour preincubation) | 1 hour |

| Ovarian Cancer | Ovarian | Response observed at 1.0 µg/mL | Not Specified |

| Breast Cancer | Breast | Response observed at 1.0 µg/mL | Not Specified |

| Lung Cancer | Lung | Response observed at 1.0 µg/mL | Not Specified |

Note: Responses in the human tumor cloning assay were defined as a >50% decrease in tumor colony-forming units.[2] It is crucial to perform a dose-response curve to determine the precise IC50 for this compound in the cell line of interest.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Procedure:

-

Based on the molecular weight of this compound, calculate the required mass to prepare a 10 mM stock solution in DMSO.

-

Aseptically weigh the calculated amount of this compound powder and dissolve it in the appropriate volume of sterile DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Cell Viability/Cytotoxicity Assay using a Tetrazolium-Based Reagent (e.g., MTT, XTT)

This protocol describes a general procedure to determine the cytotoxic effects of this compound on a chosen cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (appropriate for the cell line)

-

This compound stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

Tetrazolium-based cell viability reagent (e.g., MTT, XTT)

-

Solubilization solution (if using MTT)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell line to ~80% confluency.

-

Trypsinize and resuspend the cells in fresh complete medium.

-

Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Treatment with this compound:

-

The following day, prepare serial dilutions of this compound from the stock solution in complete cell culture medium. A suggested starting range, based on Fostriecin data, would be from 1 nM to 100 µM.

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or controls.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

Cell Viability Assessment:

-

Following the incubation period, add the tetrazolium-based reagent to each well according to the manufacturer's instructions (typically 10-20 µL).

-

Incubate for the recommended time (usually 2-4 hours) to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells.

-

If using MTT, add the solubilization solution to each well and incubate further to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells (medium only) from all other readings.

-

Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control (100% viability).

-

Plot the percentage of cell viability against the log of the this compound concentration.

-

Use a non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

-

Mandatory Visualizations

Signaling Pathway of this compound

References

- 1. Fostriecin, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro activity of the novel antitumor antibiotic fostriecin (CI-920) in a human tumor cloning assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Antitumor Activity of PD 113270

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 113270 is a novel antitumor agent identified as a structurally related analogue of Fostriecin (CI-920). These compounds are produced by the fermentation of Streptomyces pulveraceus subsp. fostreus and have demonstrated significant antitumor properties. This document provides detailed application notes and protocols for the in vitro evaluation of the antitumor activity of this compound, drawing upon data from studies of the closely related and more extensively characterized compound, Fostriecin (CI-920). The primary mechanism of action for this class of compounds involves the inhibition of protein phosphatases, leading to cell cycle arrest and apoptosis.

Quantitative Data Summary

Due to the limited availability of specific in vitro cytotoxicity data for this compound, the following tables summarize the available biological activity information for both this compound and its close analogue, Fostriecin (CI-920), to provide a comparative overview.

Table 1: In Vitro Antitumor and Antimycotic Activity of this compound and Related Compounds

| Compound | L1210 Leukemia (in vivo, T/C%)[1] | Antimycotic Activity (MIC, µg/mL)[2] |

| This compound | Not Reported | 3 - >300 |

| Fostriecin (CI-920) | 207 | 3 - >300 |

| PD 113271 | Not Reported | 3 - >300 |

T/C% = (Median survival time of treated mice / Median survival time of control mice) x 100. A higher T/C% indicates greater antitumor activity. MIC = Minimum Inhibitory Concentration against various yeast species.

Table 2: Inhibitory Activity of Fostriecin (CI-920) against Protein Phosphatases

| Enzyme | IC50 |

| Protein Phosphatase 2A (PP2A) | 40 nM[3][4] |

| Protein Phosphatase 1 (PP1) | 4 µM[3][4] |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Mechanism of Action

This compound, similar to Fostriecin, exerts its antitumor effects primarily through the potent and selective inhibition of Protein Phosphatase 2A (PP2A), and to a lesser extent, Protein Phosphatase 1 (PP1). This inhibition disrupts the cellular signaling cascades that control cell cycle progression and survival. The key downstream effects include:

-

G2/M Phase Cell Cycle Arrest : Inhibition of PP2A leads to the accumulation of phosphorylated proteins that regulate the G2/M checkpoint, preventing cancer cells from entering mitosis.

-

Induction of Apoptosis : Disruption of phosphatase activity can trigger programmed cell death in cancer cells.

-

Topoisomerase II Inhibition : Some studies suggest that these compounds may also inhibit topoisomerase II, contributing to their antitumor effects by causing a block in the G2 phase of the cell cycle.[5]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed protocols for key in vitro assays to assess the antitumor activity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest (e.g., L1210, HL-60)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (and a vehicle control) for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Treatment: Treat cells with this compound as described in the cell cycle analysis protocol.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry: Analyze the samples by flow cytometry within 1 hour.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Experimental Workflow Diagram

Caption: General workflow for in vitro evaluation.

References

- 1. In vitro cytotoxicity against human cancer cell lines during pulsed magnetic field exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acute cytotoxicity of ten chemicals in human and rat cultured hepatocytes and in cell lines: Correlation between in vitro data and human lethal concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Determining the IC50 of a Novel Kinase Inhibitor in Leukemia Cell Lines

Application Note and Protocol

Introduction

The determination of the half-maximal inhibitory concentration (IC50) is a critical step in the early stages of drug discovery and development. This value quantifies the potency of a compound in inhibiting a specific biological process, such as cell proliferation, by 50%. In the context of oncology, particularly for hematological malignancies like leukemia, IC50 values are essential for comparing the efficacy of different therapeutic candidates and for selecting promising compounds for further preclinical and clinical investigation. This document provides a detailed protocol for determining the IC50 value of a hypothetical novel kinase inhibitor, designated here as PD 113270, in various leukemia cell lines.

While specific public data for a compound with the designation "this compound" is not available, this application note serves as a comprehensive guide for researchers engaged in the evaluation of potential anti-leukemic agents. The methodologies described are based on established and widely used cell viability assays.

Quantitative Data Summary

The IC50 values for this compound would be determined across a panel of leukemia cell lines to assess its spectrum of activity. The data should be presented in a clear and organized manner to facilitate comparison.

Table 1: Illustrative IC50 Values of this compound in Leukemia Cell Lines

| Cell Line | Leukemia Subtype | Assay Duration (hours) | IC50 (µM) |

| K562 | Chronic Myeloid Leukemia (CML) | 48 | 1.5 |

| K562 | Chronic Myeloid Leukemia (CML) | 72 | 0.8 |

| Jurkat | Acute T-cell Leukemia (T-ALL) | 48 | 5.2 |

| Jurkat | Acute T-cell Leukemia (T-ALL) | 72 | 3.1 |

| MOLM-13 | Acute Myeloid Leukemia (AML) | 48 | 2.8 |

| MOLM-13 | Acute Myeloid Leukemia (AML) | 72 | 1.9 |

| REH | Acute Lymphoblastic Leukemia (ALL) | 48 | 7.5 |

| REH | Acute Lymphoblastic Leukemia (ALL) | 72 | 4.6 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for a compound named this compound.

Experimental Protocols

A common and reliable method for determining the IC50 of a compound in suspension cell lines like leukemia is the MTT assay. This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Methodology: MTT Assay for IC50 Determination

Materials and Reagents:

-

Leukemia cell lines (e.g., K562, Jurkat, MOLM-13, REH)

-

RPMI-1640 cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS), sterile

-

This compound (or test compound)

-

Dimethyl sulfoxide (DMSO), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 0.04M HCl in isopropanol or acidic SDS solution)

-

96-well flat-bottom microplates

-

Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow Diagram:

Procedure:

-

Cell Culture: Maintain leukemia cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic phase of growth before starting the experiment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, create a series of serial dilutions of the compound in complete cell culture medium. A typical concentration range to test could be from 0.01 µM to 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

-

Cell Seeding: Perform a cell count using a hemocytometer or automated cell counter to determine the cell density. Dilute the cell suspension to the desired seeding density (e.g., 5,000 to 10,000 cells per well). Add 100 µL of the cell suspension to each well of a 96-well plate.

-

Treatment: Add 100 µL of the prepared compound dilutions to the respective wells. Each concentration should be tested in triplicate. Include wells with cells and vehicle control, as well as wells with medium only for background measurement.

-

Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down or place the plate on a shaker for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Data Analysis:

-

Background Subtraction: Subtract the average absorbance of the medium-only wells from all other absorbance readings.

-

Normalization: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control using the following formula:

-

% Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100

-

-

Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration.

-

IC50 Calculation: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to determine the concentration of the compound that results in 50% inhibition of cell viability.[1][2] Software such as GraphPad Prism is commonly used for this analysis.[2]

Relevant Signaling Pathway in Leukemia

Many kinase inhibitors developed for leukemia target specific signaling pathways that are constitutively active in cancer cells, driving their proliferation and survival. A classic example in Chronic Myeloid Leukemia (CML) is the BCR-ABL fusion protein, a constitutively active tyrosine kinase.[3][4][5] this compound, as a hypothetical kinase inhibitor, could potentially target this or similar pathways.

BCR-ABL Signaling Pathway Diagram:

This diagram illustrates how the constitutively active BCR-ABL kinase activates multiple downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[3][6] These pathways converge on the nucleus to alter gene transcription, leading to increased cell proliferation and decreased apoptosis, which are hallmarks of cancer. A kinase inhibitor like this compound would aim to block the activity of BCR-ABL, thereby inhibiting these downstream effects.

References

- 1. smart.dhgate.com [smart.dhgate.com]

- 2. m.youtube.com [m.youtube.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Maintaining Low BCR-ABL Signaling Output to Restrict CML Progression and Enable Persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BCR/ABL oncogene-induced PI3K signaling pathway leads to chronic myeloid leukemia pathogenesis by impairing immuno-modulatory function of hemangioblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Investigating PD 113270 as a Potential Protein Phosphatase 2A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphatase 2A (PP2A) is a crucial serine/threonine phosphatase that plays a pivotal role in regulating a myriad of cellular processes, including cell cycle progression, signal transduction, and apoptosis. Its dysregulation is implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention. Fostriecin, a natural product isolated from Streptomyces pulveraceus, is a potent and highly selective inhibitor of PP2A. PD 113270 is a structurally related analog of fostriecin, suggesting it may share a similar biological activity profile.